

# 6-Chloro-N,N-dimethylpyridin-3-amine CAS number and properties

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## Compound of Interest

Compound Name: 6-Chloro-N,N-dimethylpyridin-3-amine

Cat. No.: B183382

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## Technical Guide: 6-Chloro-N,N-dimethylpyridin-3-amine

CAS Number: 41288-91-9

## Introduction

**6-Chloro-N,N-dimethylpyridin-3-amine** is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a chlorinated pyridine ring and a dimethylamino group, offers multiple reactive sites for further functionalization. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in drug development.

## Physicochemical Properties

Experimental data on the physicochemical properties of **6-Chloro-N,N-dimethylpyridin-3-amine** is limited in publicly available literature. The following table summarizes key computed properties for the isomeric compound 6-chloro-N,N-dimethylpyridin-2-amine (CAS: 1060801-42-4) to provide an estimation.<sup>[1][2]</sup>

Property	Value (for 6-chloro-N,N-dimethylpyridin-2-amine)	Data Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> ClN <sub>2</sub>	PubChem[1]
Molecular Weight	156.61 g/mol	PubChem[1]
XLogP3-AA	2.3	Guidechem[2]
Hydrogen Bond Acceptor Count	2	Guidechem[2]
Topological Polar Surface Area	16.1 Å <sup>2</sup>	Guidechem[2]
Complexity	106	Guidechem[2]

## Synthesis

A definitive, published experimental protocol for the synthesis of **6-Chloro-N,N-dimethylpyridin-3-amine** is not readily available. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related aminopyridines, such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution. A potential two-step synthesis could involve the initial chlorination of 3-aminopyridine followed by a dimethylation reaction.

Alternatively, a more direct approach could be the reaction of 3-amino-6-chloropyridine with a methylating agent. Below is a generalized experimental protocol for a potential nucleophilic aromatic substitution approach.

## Experimental Protocol: Plausible Synthesis via Nucleophilic Aromatic Substitution

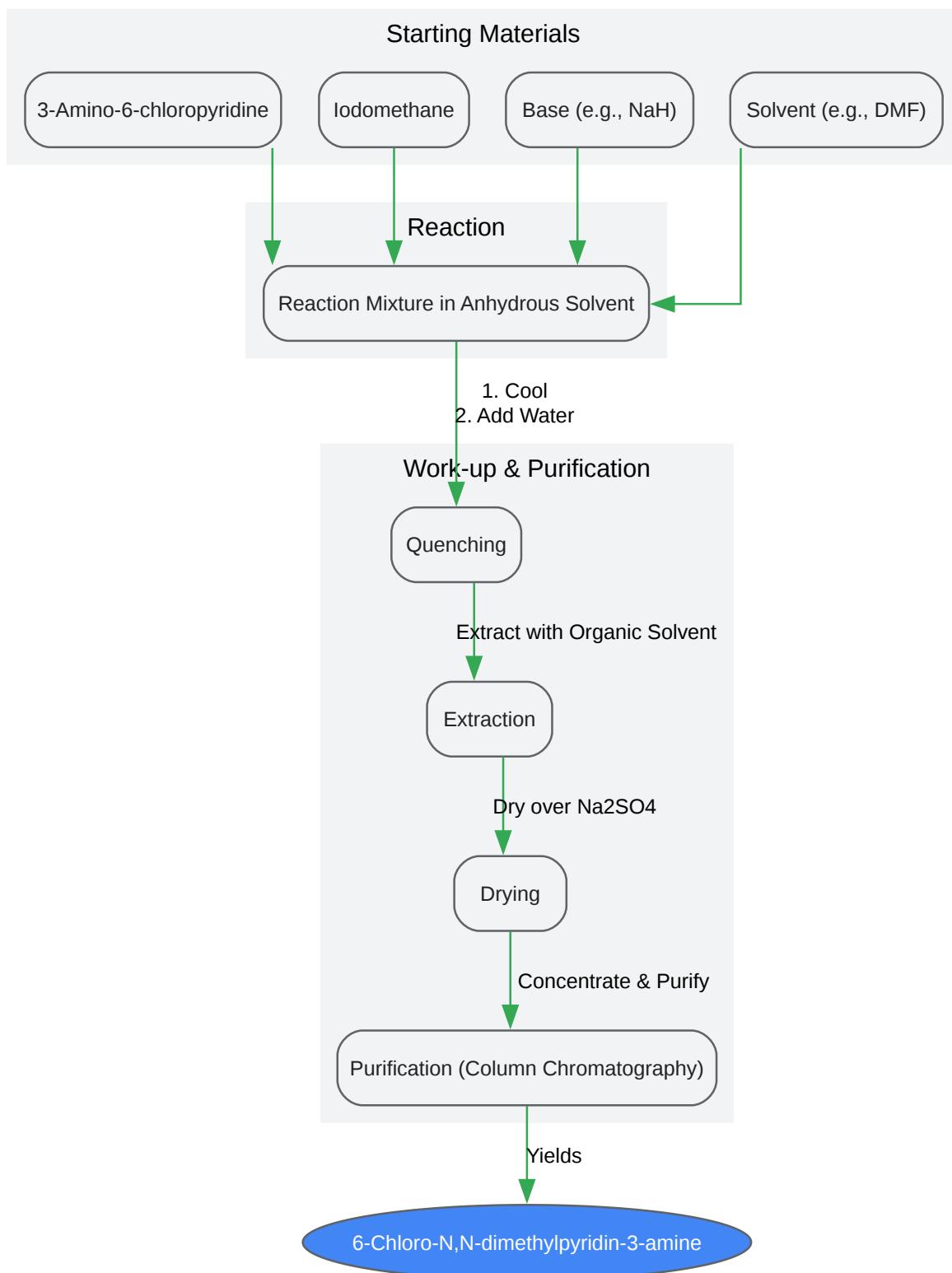
Materials:

- 3-Amino-6-chloropyridine
- Iodomethane (CH<sub>3</sub>I)
- A suitable base (e.g., Sodium hydride (NaH) or Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>))

- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
- Reaction vessel with a magnetic stirrer and reflux condenser
- Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

**Procedure:**

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-amino-6-chloropyridine (1.0 eq) in the anhydrous solvent.
- **Addition of Base:** Carefully add the base (2.5 eq) to the solution in portions at room temperature under a nitrogen atmosphere.
- **Addition of Methylating Agent:** Slowly add iodomethane (2.2 eq) to the suspension. An exothermic reaction may be observed.
- **Reaction:** Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield **6-Chloro-N,N-dimethylpyridin-3-amine**.

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Caption: Plausible synthetic workflow for **6-Chloro-N,N-dimethylpyridin-3-amine**.

# Spectroscopic Analysis

Specific, experimentally obtained spectroscopic data for **6-Chloro-N,N-dimethylpyridin-3-amine** are not widely reported. The following provides an expectation of the key spectral features based on its chemical structure.

## <sup>1</sup>H NMR:

- Aromatic Protons: Signals corresponding to the three protons on the pyridine ring are expected in the aromatic region (typically  $\delta$  6.5-8.5 ppm). The specific chemical shifts and coupling constants will be influenced by the positions of the chloro and dimethylamino groups.
- Methyl Protons: A singlet corresponding to the six equivalent protons of the two methyl groups of the dimethylamino moiety is expected, likely in the range of  $\delta$  2.5-3.5 ppm.

## <sup>13</sup>C NMR:

- Aromatic Carbons: Five signals are expected for the carbon atoms of the pyridine ring. The carbon atom attached to the chlorine will be significantly influenced.
- Methyl Carbons: A single signal for the two equivalent methyl carbons of the dimethylamino group is anticipated, typically in the aliphatic region of the spectrum.

## IR Spectroscopy:

- C-Cl Stretch: A characteristic absorption band for the carbon-chlorine stretch is expected in the fingerprint region.
- C-N Stretch: Aromatic C-N stretching vibrations are expected.
- Aromatic C-H and C=C/C=N Stretches: Absorptions characteristic of the pyridine ring will be present. As a tertiary amine, no N-H stretching bands are expected.

## Mass Spectrometry:

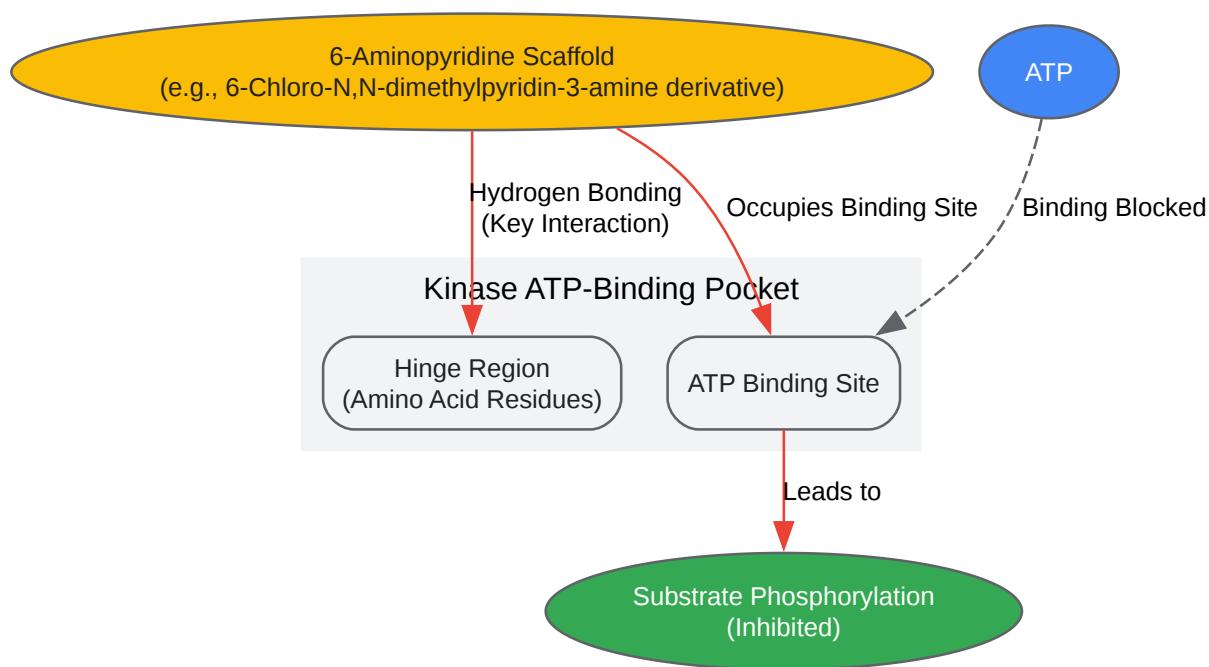
- The mass spectrum should show a molecular ion peak ( $M^+$ ) and a characteristic isotopic pattern ( $M+2$ ) due to the presence of the chlorine-37 isotope. Fragmentation patterns would

likely involve the loss of methyl groups or other characteristic cleavages of the pyridine ring.

## Applications in Drug Discovery

The 6-aminopyridine scaffold is a well-established pharmacophore in the design of various therapeutic agents, particularly kinase inhibitors.<sup>[3][4]</sup> Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The amino group of the aminopyridine core can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, leading to their inhibition.<sup>[3]</sup>

While the specific biological activity of **6-Chloro-N,N-dimethylpyridin-3-amine** has not been extensively documented, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for the development of novel therapeutics. The chlorine atom at the 6-position serves as a convenient synthetic handle for introducing further molecular diversity through cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.<sup>[3]</sup>



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Caption: General mechanism of kinase inhibition by aminopyridine-based compounds.

## Safety and Handling

Based on the Safety Data Sheet (SDS) for **6-Chloro-N,N-dimethylpyridin-3-amine**, the following safety precautions should be observed[5]:

- Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials.
- First Aid: In case of inhalation, move the victim to fresh air. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

## Conclusion

**6-Chloro-N,N-dimethylpyridin-3-amine** is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is sparse, its structural features suggest its utility as a building block for more complex molecules, particularly in the development of kinase inhibitors. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its biological activities. This guide serves as a foundational resource for researchers and scientists interested in leveraging the potential of this and related aminopyridine scaffolds.

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